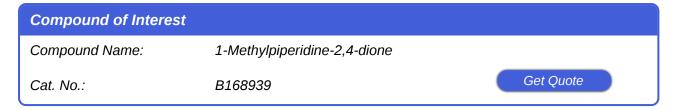


Spectroscopic and Spectrometric Characterization of 1-Methylpiperidine-2,4-dione: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound **1-Methylpiperidine-2,4-dione** (CAS No: 118263-97-1). Due to the limited availability of public domain raw spectral data, this guide presents predicted spectroscopic data based on the known chemical structure. These predictions are valuable for substance identification, purity assessment, and as a reference for experimental work. The guide also details standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted data for **1-Methylpiperidine-2,4-dione**. This data has been generated using computational models and established principles of spectroscopy and spectrometry.

Table 1: Predicted ¹H NMR Data for 1-Methylpiperidine-2,4-dione

Solvent: CDCl3, Reference: TMS (0 ppm)



| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|--------------------|--------------|-------------|------------|
| ~3.6 - 3.8 | Triplet | 2H | H-6 |
| ~3.1 | Singlet | 3H | N-CH₃ |
| ~2.7 - 2.9 | Triplet | 2H | H-5 |
| ~2.5 | Singlet | 2H | H-3 |

Table 2: Predicted ¹³C NMR Data for 1-Methylpiperidine-2,4-dione

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |
|------------------------|-------------|------------------|
| ~208 | Quaternary | C-4 (Ketone C=O) |
| ~169 | Quaternary | C-2 (Amide C=O) |
| ~55 | Primary | N-CH₃ |
| ~49 | Secondary | C-6 |
| ~40 | Secondary | C-3 |
| ~30 | Secondary | C-5 |

Table 3: Predicted FT-IR Data for 1-Methylpiperidine-2,4-dione



| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|----------------------|
| ~2950 - 2850 | Medium-Strong | C-H stretch (alkane) |
| ~1720 | Strong | C=O stretch (ketone) |
| ~1650 | Strong | C=O stretch (amide) |
| ~1460 | Medium | CH₂ bend |
| ~1250 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data for 1-

Methylpiperidine-2.4-dione (Electron Ionization)

| m/z | Relative Intensity (%) | Possible Fragment |
|-----|------------------------|--|
| 127 | 60 | [M] ⁺ (Molecular Ion) |
| 99 | 100 | [M - CO]+ |
| 84 | 40 | [M - HNCO]+ |
| 70 | 80 | [C ₄ H ₆ O] ⁺ |
| 56 | 50 | [C ₃ H ₄ O] ⁺ |
| 42 | 90 | [C ₂ H ₄ N] ⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **1-Methylpiperidine-2,4-dione**.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:



- Weigh approximately 5-10 mg of **1-Methylpiperidine-2,4-dione**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

- Insert the sample into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- · Shim the magnetic field to achieve optimal homogeneity.
- Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform.
- Phase the spectrum and calibrate the chemical shift scale to the TMS signal.
- Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

- Following ¹H NMR, switch the probe to the carbon frequency.
- Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C (typically 1024 or more scans).
- Process the FID with an exponential window function and Fourier transform.



 Phase the spectrum and reference the chemical shift to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **1-Methylpiperidine-2,4-dione**.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (using ATR):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of solid **1-Methylpiperidine-2,4-dione** directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
- Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-tonoise ratio.
- The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-Methylpiperidine-2,4-dione**.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.



Sample Preparation:

- For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
- For a direct insertion probe, place a small amount of the solid sample into a capillary tube.

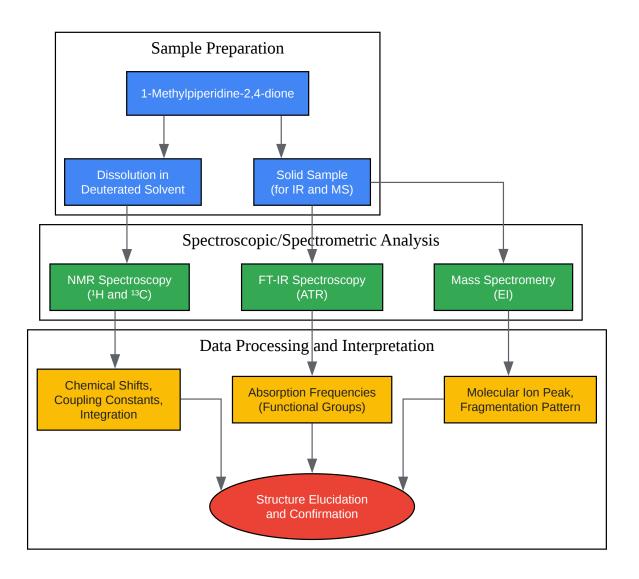
Data Acquisition (EI-MS):

- Introduce the sample into the ion source. For GC-MS, the sample is vaporized and separated on the GC column before entering the mass spectrometer.
- The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis.





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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for professionals engaged in the study and application of **1-Methylpiperidine-2,4-dione**. The provided data and protocols are intended to facilitate further research and development.

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